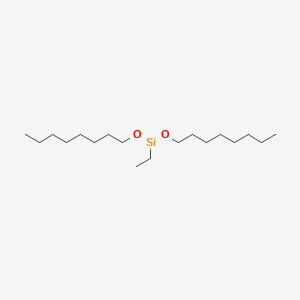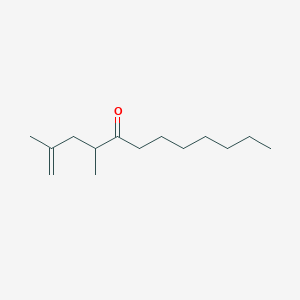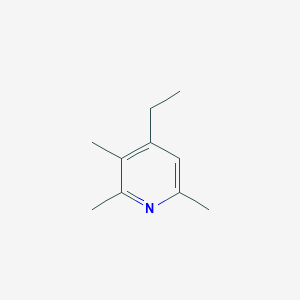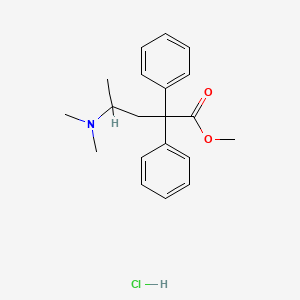
Pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of a pentanoic acid backbone with dimethyl and diphenyl substitutions, and a methyl ester functional group. The hydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride typically involves multiple steps. One common approach is the esterification of pentanoic acid derivatives with methanol in the presence of an acid catalyst. The dimethyl and diphenyl groups are introduced through specific substitution reactions, often involving organometallic reagents or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality. The hydrochloride salt is typically formed by reacting the ester with hydrochloric acid under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
Pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The dimethyl and diphenyl groups may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
Pentanoic acid, 2,2-dimethyl-, methyl ester: This compound has a similar ester functional group but lacks the diphenyl substitution.
Pentanoic acid, 4-methyl-, methyl ester: This compound has a simpler structure with only a single methyl substitution.
Pentanedioic acid, 2,4-dimethyl-, dimethyl ester: This compound has two ester groups and a different substitution pattern.
Uniqueness
Pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both dimethyl and diphenyl groups, along with the ester and hydrochloride functionalities, provides a distinct set of chemical and physical properties that differentiate it from similar compounds.
特性
CAS番号 |
63979-47-5 |
|---|---|
分子式 |
C20H26ClNO2 |
分子量 |
347.9 g/mol |
IUPAC名 |
methyl 4-(dimethylamino)-2,2-diphenylpentanoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-16(21(2)3)15-20(19(22)23-4,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,16H,15H2,1-4H3;1H |
InChIキー |
FEQRJVHEMSQPFZ-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC)N(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)

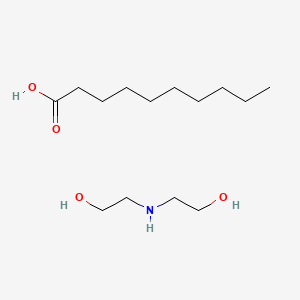


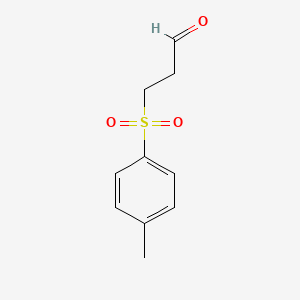
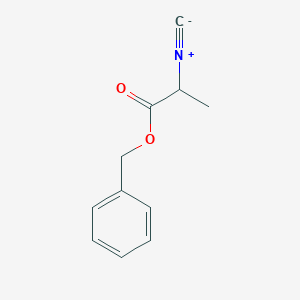
![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)



